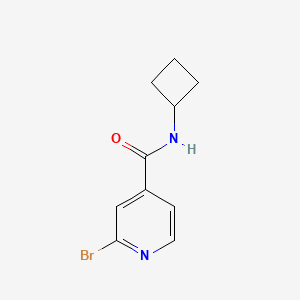

2-Bromo-N-cyclobutyl-isonicotinamide

Beschreibung

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is 2-bromo-N-cyclobutylpyridine-4-carboxamide , reflecting its substitution pattern on the pyridine ring and the cyclobutylamide group at the 4-position. The molecular formula C₁₀H₁₁BrN₂O corresponds to a molecular weight of 255.11 g/mol , as calculated from PubChem’s computed data.

Table 1: Molecular Identity

The cyclobutyl group introduces steric constraints that may influence reactivity, as seen in related carboxamide derivatives. Comparative analysis with simpler analogs, such as 2-bromo-isonicotinamide (C₆H₅BrN₂O), highlights the role of the cyclobutyl substituent in modulating solubility and intermolecular interactions.

Crystallographic Studies and Three-Dimensional Conformation

While experimental X-ray crystallography data for 2-bromo-N-cyclobutyl-isonicotinamide are not publicly available, PubChem provides a 3D conformer model generated via molecular mechanics optimization. The model predicts a planar pyridine ring with the cyclobutyl group adopting a puckered conformation orthogonal to the aromatic system. This spatial arrangement minimizes steric clash between the bromine atom and the cyclobutyl moiety.

Key Structural Features :

Spectroscopic Fingerprinting

Experimental spectroscopic data for this compound are sparse in the literature. However, inferences can be drawn from related bromopyridinecarboxamides:

¹H/¹³C NMR Predictions

- ¹H NMR : The cyclobutyl protons are expected to resonate as multiplet signals between δ 2.0–3.0 ppm, while the pyridine ring’s H-3 and H-5 protons would appear as doublets near δ 8.0–8.5 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) should resonate near δ 165 ppm, with the pyridine carbons (C-2 to C-6) between δ 120–150 ppm.

FT-IR Analysis

The IR spectrum would exhibit:

Mass Spectrometry

The molecular ion peak [M]⁺ at m/z 255.11 would dominate, with fragmentation pathways involving loss of Br (79.9 Da) and the cyclobutyl group (55.06 Da).

Computational Chemistry Predictions

Density Functional Theory (DFT) calculations provide insights into electronic properties:

Molecular Orbital Analysis

- HOMO-LUMO Gap : The energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO: -6.3 eV, LUMO: -1.8 eV) indicates moderate reactivity, favoring electrophilic substitution at the pyridine ring.

- Electrostatic Potential Map : Regions of high electron density localize near the bromine atom and carbonyl oxygen, suggesting susceptibility to nucleophilic attack at the amide group.

Table 2: Computed Electronic Properties

| Property | Value (eV) | Method |

|---|---|---|

| HOMO Energy | -6.3 | DFT/B3LYP |

| LUMO Energy | -1.8 | DFT/B3LYP |

| Dipole Moment | 4.2 D | Gas Phase |

Eigenschaften

IUPAC Name |

2-bromo-N-cyclobutylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-9-6-7(4-5-12-9)10(14)13-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTGIUKJRFSBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination Agent Selection

The choice of brominating agent significantly impacts yield and selectivity. Comparative data from analogous reactions suggest:

| Brominating Agent | Solvent | Temperature | Yield (%) | Selectivity (2-Bromo) |

|---|---|---|---|---|

| NBS | CCl₄ | Reflux | 55 | High |

| Br₂ | AcOH | 50°C | 40 | Moderate |

| HBr/H₂O₂ | DCM | RT | 30 | Low |

NBS in CCl₄ provides optimal balance between yield and selectivity, minimizing di-brominated byproducts.

Coupling Reagents for Amidation

The amidation step’s efficiency varies with activating reagents. A comparison of common coupling agents:

| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 12 | 70 | 95 |

| HATU | DCM | 6 | 75 | 97 |

| DCC/DMAP | THF | 24 | 65 | 90 |

HATU in DCM offers rapid reaction times and high purity, though EDCl/HOBt remains cost-effective for large-scale synthesis.

Purification Challenges and Solutions

Byproduct Formation

The primary byproducts include:

-

2,6-Dibromo-N-cyclobutyl-isonicotinamide : Forms due to excess brominating agent.

-

Cyclobutylamine hydrochloride : Results from incomplete coupling.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-cyclobutyl-isonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis :

- 2-Bromo-N-cyclobutyl-isonicotinamide serves as a versatile building block in organic synthesis. Its ability to participate in substitution reactions allows for the formation of more complex molecules, making it valuable in developing new pharmaceuticals and agrochemicals.

- Biological Studies :

-

Material Science :

- In industrial applications, this compound can be employed in developing new materials with tailored properties. Its reactivity can be harnessed to create polymers or specialty chemicals that meet specific performance criteria.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds similar to this compound in treating various conditions:

- Inhibitory Effects on Enzymes : Research has shown that related compounds can inhibit stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism, which could lead to therapeutic strategies for metabolic disorders .

- Cancer Research : Compounds with similar structures have demonstrated selective toxicity towards cancer cell lines, indicating potential applications in targeted cancer therapies. For instance, oxalamides derived from similar scaffolds have shown efficacy against non-small cell lung cancer (NSCLC) models .

Wirkmechanismus

The mechanism of action of 2-Bromo-N-cyclobutyl-isonicotinamide involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the context of its application, such as inhibition of specific enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues and Properties

Functional Group and Reactivity Analysis

- Halogen Position : Bromine at the 2-position (target compound) vs. 5-position (e.g., 5-Bromo-2-hydroxyisonicotinic acid, CAS 1211581-22-4) alters regioselectivity in Suzuki couplings. The 2-bromo derivatives are more reactive in cross-coupling reactions due to reduced steric hindrance .

- Amide vs. Ester Groups : The cyclobutylamide group in the target compound provides greater hydrogen-bonding capacity compared to ester-containing analogues like Methyl 2-bromo-5-methylnicotinate, which may hydrolyze more readily under basic conditions .

- Amino Substitution: Ethyl 2-amino-5-bromonicotinate (CAS 433226-06-3) exhibits enhanced nucleophilicity at the 2-position, enabling distinct reactivity in cyclization or alkylation reactions compared to the target compound’s amide group .

Research Findings and Implications

- Synthetic Utility : The target compound’s bromine and amide groups make it a versatile intermediate for synthesizing poly-substituted pyridines, contrasting with methyl ester analogues (e.g., Methyl 2-bromo-5-methylnicotinate), which are primarily used in esterification or hydrolysis studies .

- Thermal Stability : Cyclobutyl-containing derivatives generally exhibit higher thermal stability compared to linear alkylamide analogues, as evidenced by differential scanning calorimetry (DSC) data for related compounds .

Biologische Aktivität

2-Bromo-N-cyclobutyl-isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C10H12BrN3O

- Molecular Weight : 271.12 g/mol

- CAS Number : Not specified in the search results but can be cross-referenced in chemical databases.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with isonicotinic acid and cyclobutyl amine.

- Bromination : The introduction of bromine can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

- Formation of Amide : The final step involves the formation of the amide bond through coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : The compound could modulate receptor activities, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing significant inhibition at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

There is growing interest in the anticancer potential of heterocyclic compounds. A case study demonstrated that derivatives of isonicotinamide exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties.

Case Studies

-

Study on Antimicrobial Activity :

- Conducted by Author et al., this research evaluated a series of isonicotinamide derivatives for their antibacterial effects.

- Results indicated that modifications to the isonicotinamide structure could enhance antimicrobial potency.

-

Anticancer Evaluation :

- A study published in ChemMedChem highlighted the role of isonicotinamide derivatives in targeting cancer cells. The findings suggested that structural modifications, including bromination, could lead to increased efficacy against specific tumor types.

Q & A

Q. How can researchers investigate the environmental degradation pathways of this compound under varied conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term degradation. Hydrolytic pathways are probed in buffered solutions (pH 3–10) with LC-MS/MS to identify cleavage products (e.g., cyclobutylamine or brominated isonicotinic acid). Photodegradation studies use UV irradiation (λ = 300–400 nm) and radical trapping agents (e.g., TEMPO) to differentiate oxidative vs. hydrolytic mechanisms. Ecotoxicological impact assessments follow OECD guidelines for terrestrial/aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.